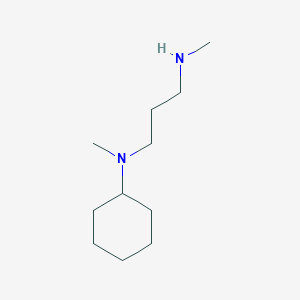

N1-Cyclohexyl-N1,N3-dimethyl-1,3-propanediamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-N1,N3-dimethyl-1,3-propanediamine typically involves the reaction of cyclohexylamine with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N1-Cyclohexyl-N1,N3-dimethyl-1,3-propanediamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

a. Intermediate in Organic Chemistry

N1-Cyclohexyl-N1,N3-dimethyl-1,3-propanediamine serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, such as:

- Amination Reactions: It can be used to introduce amine groups into other organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals.

- Synthesis of Chiral Compounds: The compound can act as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds .

b. Catalysis

This diamine has been explored for its potential as an organocatalyst. Its ability to stabilize transition states can enhance reaction rates and selectivity in various organic transformations .

Biochemical Applications

a. Proteomics Research

this compound is utilized in proteomics for its role in stabilizing proteins and peptides during analysis. It helps maintain structural integrity during mass spectrometry and chromatography processes .

b. Drug Development

The compound's structural properties make it a candidate for drug design, particularly in creating inhibitors or modulators for biological targets. Its potential to interact with various biological pathways positions it as a valuable tool in medicinal chemistry .

Industrial Applications

a. Lubricants and Additives

In the industrial sector, this compound is employed as an additive in lubricants and fuels. Its properties enhance the performance and stability of these products under various conditions .

b. Textile Industry

The compound is also used in textile processing as a softening agent and dye fixative, improving the quality and durability of fabrics .

Case Studies

Wirkmechanismus

The mechanism of action of N1-Cyclohexyl-N1,N3-dimethyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Dimethyl-1,3-propanediamine: A structurally similar compound with different functional groups.

Cyclohexylamine: Shares the cyclohexyl group but lacks the dimethylamino functionality.

N,N-Dimethylcyclohexylamine: Contains both cyclohexyl and dimethylamino groups but differs in the position of the functional groups.

Uniqueness

N1-Cyclohexyl-N1,N3-dimethyl-1,3-propanediamine is unique due to its specific combination of cyclohexyl and dimethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biologische Aktivität

N1-Cyclohexyl-N1,N3-dimethyl-1,3-propanediamine (CAS Number: 91336-67-3) is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₂₄N₂

- Molecular Weight : 196.33 g/mol

- Structure : The compound features a cyclohexyl group attached to a propanediamine backbone, which contributes to its unique biological properties.

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Interaction with Receptors : It is hypothesized that this compound may interact with various receptors, including those associated with neurotransmission and immune responses.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against a range of pathogens. A study conducted by researchers at the University of Granada found that derivatives of similar diamines exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria . Specific tests showed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest the potential for developing this compound into an antimicrobial agent.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta oligomers, which are implicated in Alzheimer's disease . The proposed mechanism involves modulation of nicotinic acetylcholine receptors, enhancing neuroprotection through cholinergic signaling pathways.

Study on Antiparasitic Activity

A notable case study published in PLOS Neglected Tropical Diseases examined the antiparasitic potential of this compound against Leishmania species. The study utilized a hamster model to evaluate the efficacy of the compound in treating visceral leishmaniasis. Results indicated a significant reduction in parasitic load in treated subjects compared to controls . The study highlighted the importance of host immune response in determining therapeutic outcomes.

Clinical Trials

Currently, there are no published clinical trials specifically focusing on this compound; however, ongoing research aims to explore its pharmacokinetics and safety profile in human subjects. Future studies may provide insights into dosage optimization and long-term effects.

Eigenschaften

IUPAC Name |

N'-cyclohexyl-N,N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-12-9-6-10-13(2)11-7-4-3-5-8-11/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAQFTXIPUUOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN(C)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.